Cas no 1170783-74-0 ((2-Bromo-5-methoxyphenyl)methanamine hydrochloride)

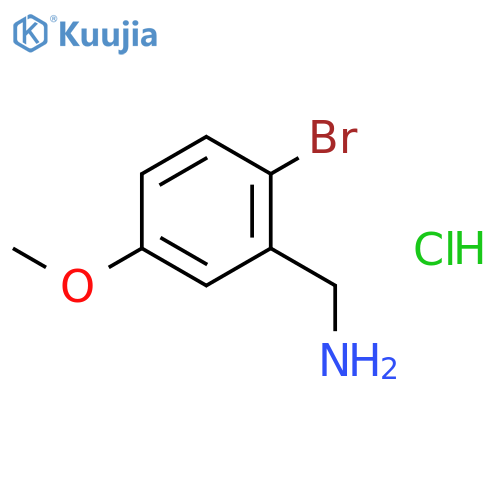

1170783-74-0 structure

商品名:(2-Bromo-5-methoxyphenyl)methanamine hydrochloride

CAS番号:1170783-74-0

MF:C8H11BrClNO

メガワット:252.53604054451

MDL:MFCD11045216

CID:2101463

PubChem ID:42948932

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, 2-bromo-5-methoxy-, hydrochloride (1:1)

- 1-(2-Bromo-5-methoxyphenyl)methanamine hydrochloride (1:1)

- (2-bromo-5-methoxyphenyl)methanamine hydrochloride

- (2-bromo-5-methoxyphenyl)methanamine HCl

- (2-bromo-5-methoxyphenyl)methanaminehydrochloride

- NE56269

- Benzenemethanamine, 2-bromo-5-methoxy-, hydrochlor

- Z451350504

- AKOS015849247

- 2-Bromo-5-methoxybenzylamine HCl

- AS-67994

- 1-(2-BROMO-5-METHOXYPHENYL)METHANAMINE HYDROCHLORIDE

- CS-0131611

- MFCD11045216

- (2-bromo-5-methoxyphenyl)methanamine;hydrochloride

- EN300-44181

- Y11539

- A1-16474

- 1170783-74-0

- 996-454-0

- (2-Bromo-5-methoxyphenyl)methanamine hydrochloride

-

- MDL: MFCD11045216

- インチ: 1S/C8H10BrNO.ClH/c1-11-7-2-3-8(9)6(4-7)5-10;/h2-4H,5,10H2,1H3;1H

- InChIKey: DAWUKXMJWDGEFB-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1C([H])([H])N([H])[H])OC([H])([H])[H].Cl[H]

計算された属性

- せいみつぶんしりょう: 250.97125g/mol

- どういたいしつりょう: 250.97125g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 121

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B417563-250mg |

(2-Bromo-5-methoxyphenyl)methanamine Hydrochloride |

1170783-74-0 | 250mg |

$ 365.00 | 2022-06-07 | ||

| Enamine | EN300-44181-0.25g |

(2-bromo-5-methoxyphenyl)methanamine hydrochloride |

1170783-74-0 | 95.0% | 0.25g |

$38.0 | 2025-03-15 | |

| Enamine | EN300-44181-0.5g |

(2-bromo-5-methoxyphenyl)methanamine hydrochloride |

1170783-74-0 | 95.0% | 0.5g |

$60.0 | 2025-03-15 | |

| Enamine | EN300-44181-0.05g |

(2-bromo-5-methoxyphenyl)methanamine hydrochloride |

1170783-74-0 | 95.0% | 0.05g |

$19.0 | 2025-03-15 | |

| Enamine | EN300-44181-0.1g |

(2-bromo-5-methoxyphenyl)methanamine hydrochloride |

1170783-74-0 | 95.0% | 0.1g |

$26.0 | 2025-03-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QP834-100mg |

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride |

1170783-74-0 | 95+% | 100mg |

1607CNY | 2021-05-07 | |

| Ambeed | A993096-100mg |

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride |

1170783-74-0 | 95+% | 100mg |

$24.0 | 2024-04-26 | |

| abcr | AB547617-250mg |

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride; . |

1170783-74-0 | 250mg |

€128.10 | 2024-04-20 | ||

| abcr | AB547617-1g |

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride; . |

1170783-74-0 | 1g |

€314.30 | 2024-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1202251-1g |

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride |

1170783-74-0 | 97% | 1g |

¥1791.00 | 2024-08-09 |

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

1170783-74-0 ((2-Bromo-5-methoxyphenyl)methanamine hydrochloride) 関連製品

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 4770-00-7(3-cyano-4-nitroindole)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量